Iron;1-isocyano-4-methylbenzene
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Overview
Description
Iron;1-isocyano-4-methylbenzene, also known as 4-isocyanatotoluene, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzene, where the benzene ring is substituted with an isocyanate group (-N=C=O) and a methyl group (-CH3). This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron;1-isocyano-4-methylbenzene typically involves the reaction of 4-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and safer operations.
Chemical Reactions Analysis
Types of Reactions
Iron;1-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The isocyanate group can react with nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Water: Reacts with the isocyanate group to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohols: React with the isocyanate group to form carbamates (urethanes).
Amines: React with the isocyanate group to form substituted ureas.
Major Products Formed
Carbamic Acid: Formed from the reaction with water.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
Iron;1-isocyano-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Iron;1-isocyano-4-methylbenzene involves its reactivity with various nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as water, alcohols, and amines. This reactivity allows it to form stable compounds such as carbamates and substituted ureas . In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Iron;1-isocyano-4-methylbenzene can be compared with other similar compounds, such as:
4-Isocyanato-1-methylbenzene: Similar structure but different reactivity due to the position of the isocyanate group.
4-Methylphenyl isocyanate: Another isomer with similar properties but different applications.
4-Tolyl isocyanate: Shares the same functional groups but differs in industrial applications.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.
Properties
CAS No. |
137914-99-9 |
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Molecular Formula |
C40H35FeN5 |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
iron;1-isocyano-4-methylbenzene |
InChI |
InChI=1S/5C8H7N.Fe/c5*1-7-3-5-8(9-2)6-4-7;/h5*3-6H,1H3; |
InChI Key |
ODIWVTIFWSLJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].[Fe] |
Origin of Product |
United States |
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